Fmoc-D-Ala(1-Pyn)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of peptides using Fmoc-D-Ala(1-Pyn)-OH involves solid-phase techniques where the Fmoc group protects the amino group of alanine, preventing premature reaction. The Fmoc protection strategy is highly favorable due to its base-labile property, allowing deprotection under mild conditions without affecting the peptide chain. This method's effectiveness is highlighted in the optimization of solid-phase synthesis for various peptides, demonstrating the versatility and efficiency of using Fmoc-protected amino acids in peptide synthesis (Solé & Barany, 1992).

Molecular Structure Analysis

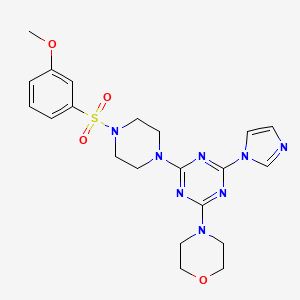

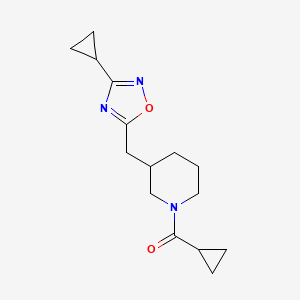

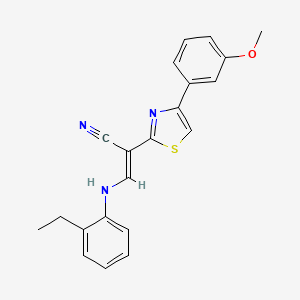

The molecular structure of Fmoc-D-Ala(1-Pyn)-OH, characterized by the presence of the Fmoc group, plays a crucial role in its reactivity and protection capabilities. The Fmoc group, being aromatic and bulky, provides steric hindrance, which is crucial for the protection strategy in peptide synthesis. Its base-labile property allows for selective deprotection, enabling stepwise construction of peptide chains without undesired side reactions.

Chemical Reactions and Properties

Fmoc-D-Ala(1-Pyn)-OH undergoes specific chemical reactions, primarily involving the removal of the Fmoc group under basic conditions, a step crucial for peptide elongation in solid-phase synthesis. The base-labile property of the Fmoc group ensures that its removal is straightforward, involving treatment with piperidine or similar bases, which does not affect the peptide backbone, thereby maintaining the integrity of the synthesized peptide (Larsen et al., 1993).

Scientific Research Applications

Solid-Phase Synthesis Optimization

In the field of peptide synthesis, Fmoc-D-Ala(1-Pyn)-OH plays a significant role. Solé and Bárány (1992) demonstrated its application in the solid-phase synthesis of [Ala8]-dynorphin A, a k-selective opioid heptadecapeptide. They used Fmoc (N α -9-fluorenylmethyloxycarbonyl) protection and side-chain anchoring to a PAL-resin, highlighting the compound's utility in synthesizing peptides with sensitive side-chain residues (Solé & Bárány, 1992).

Studying Peptide Synthesis via Raman Spectroscopy

Larsen et al. (1993) explored the stepwise solid-phase synthesis of peptides using Fmoc as the N-α-protecting group. Their study provided insights into the deprotection of the Fmoc group and its influence on the secondary structure of peptides (Larsen et al., 1993).

Peptide Self-Assembly and Gelation

Eckes et al. (2014) investigated the self-assembly and gelation of Fmoc-conjugated peptides, focusing on an Alanine-Lactic Acid sequence. This research contributed to understanding how Fmoc-conjugated peptides self-assemble and form gels, despite lacking β-sheet-like hydrogen bonding interactions (Eckes et al., 2014).

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-SSEXGKCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala(1-Pyn)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)